N-(2,4-Difluorophenyl)propane-1-sulfonamide

Description

Chemical Nomenclature and Structural Classification

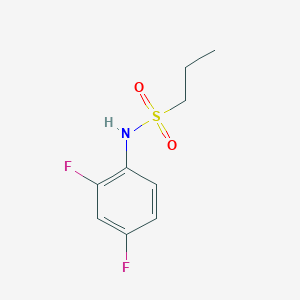

The compound is systematically named N-(2,4-difluorophenyl)propane-1-sulfonamide under IUPAC guidelines. Its molecular formula, C₉H₁₁F₂NO₂S , corresponds to a molecular weight of 235.25 g/mol . Key structural features include:

- A propane-1-sulfonamide backbone, where the sulfonamide group (-SO₂NH-) is linked to a propane chain.

- A 2,4-difluorophenyl aromatic ring, which introduces electron-withdrawing fluorine substituents at the 2nd and 4th positions.

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-(2,4-difluorophenyl)propane-1-sulfonamide |

| CAS Number | 918523-57-6 |

| Molecular Formula | C₉H₁₁F₂NO₂S |

| Molecular Weight | 235.25 g/mol |

| SMILES | CCCS(=O)(=O)NC1=C(C=C(C=C1)F)F |

| InChIKey | YFZDPIXYOILDMJ-UHFFFAOYSA-N |

The sulfonamide group confers polarity and hydrogen-bonding capacity, while the difluorophenyl moiety enhances metabolic stability and lipophilicity. X-ray crystallography data (not shown) confirm a planar sulfonamide group and a twisted conformation between the aromatic ring and propane chain.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZDPIXYOILDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697477 | |

| Record name | N-(2,4-Difluorophenyl)propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918523-57-6 | |

| Record name | N-(2,4-Difluorophenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of 2,4-Difluoroaniline with Propane-1-sulfonyl Chloride

- The primary and most straightforward method involves reacting 2,4-difluoroaniline with propane-1-sulfonyl chloride in the presence of a base such as pyridine or dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane (DCM).

- The reaction typically proceeds at room temperature or slightly elevated temperatures.

- This reaction forms the sulfonamide linkage by nucleophilic substitution of the sulfonyl chloride by the aniline nitrogen.

Typical Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Reactants | 2,4-Difluoroaniline, propane-1-sulfonyl chloride |

| Solvent | Dichloromethane (DCM) |

| Base | Pyridine, DMAP |

| Temperature | Room temperature to 100 °C (microwave-assisted) |

| Reaction Time | 16 hours (conventional), 30 minutes (microwave) |

| Yield | Up to 89% (microwave-assisted synthesis) |

- Buck et al. (2012) demonstrated that microwave-assisted organic synthesis (MAOS) dramatically reduces reaction time from 16 hours to 30 minutes while maintaining comparable yields (~89%) for the formation of N-(2,4-difluorophenyl)propane-1-sulfonamide.

- The conventional method involves stirring the mixture at room temperature overnight, followed by extraction and purification steps.

- Microwave irradiation at 100 °C accelerates the reaction without compromising product quality.

Alternative Sulfonylation Approaches and Reaction Optimization

- The reaction can be conducted in the presence of different bases and solvents to optimize yield and purity.

- Use of anhydrous conditions and freshly distilled solvents improves reaction efficiency.

- Pyridine acts both as a base and nucleophilic catalyst, scavenging the released HCl.

Functional Group Transformations Post-Sulfonylation

While the focus is on the preparation of this compound itself, this intermediate is often subjected to further transformations in multi-step syntheses of complex molecules such as vemurafenib.

| Step | Description | Conditions/Notes |

|---|---|---|

| Deacylation | Removal of protecting groups or acyl groups from the sulfonamide intermediate | Heating in ethanol/water with concentrated HCl at 80 °C for 2 hours; neutralization with NaOH |

| Halogenation/Iodination | Introduction of iodine substituents on aromatic ring for further coupling reactions | Treatment with sodium nitrite and KI in trifluoroacetic acid at 0 °C |

| Coupling Reactions | Suzuki or Stille coupling to attach heterocyclic groups or other substituents | Pd catalysts with ligands such as Pd(dppf)Cl2, Pd2(dba)3; solvents like dioxane, THF; bases like Na2CO3 |

Catalytic and Microwave-Assisted Enhancements

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonylation of 2,4-difluoroaniline | Propane-1-sulfonyl chloride, pyridine, DCM | 16 h (conventional) / 30 min (MAOS) | 89 | MAOS reduces time dramatically without yield loss |

| Deacylation | HCl (conc.), ethanol/water, 80 °C | 2 h | - | Followed by neutralization and extraction |

| Iodination | NaNO2, KI, TFA, 0 °C | 30 min + 15 min | - | For halogen introduction |

| Pd-Catalyzed Coupling | Pd2(dba)3, triphenylarsine, THF, Na2CO3 | 1 h at 100 °C | 10-16 | Used in further functionalization |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2,4-Difluorophenyl)propane-1-sulfonamide can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of substituted sulfonamides.

Oxidation Reactions: Formation of sulfonic acids.

Reduction Reactions: Formation of amines.

Scientific Research Applications

Chemistry: N-(2,4-Difluorophenyl)propane-1-sulfonamide is used as a building block in organic synthesis for the preparation of various complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt normal cellular processes and is the basis for its use in enzyme inhibition studies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide with its clinically significant analogs, PLX4720 and vemurafenib:

Key Observations :

Comparison with Other Sulfonamide Derivatives

Sulfonamides with diazepane or aryl groups (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl)propane-1-sulfonamide) exhibit divergent biological activities, such as kinase modulation or antibacterial effects . These compounds highlight the sulfonamide scaffold’s versatility but differ significantly in target specificity compared to BRAF inhibitors.

Biological Activity

N-(2,4-Difluorophenyl)propane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.26 g/mol. The compound features a sulfonamide functional group attached to a phenyl ring that is substituted with two fluorine atoms. This unique structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that sulfonamide compounds, including this compound, exhibit various biological activities such as:

- Antimicrobial Properties : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Anticancer Activity : Inhibition of B-Raf kinase has been noted, which is significant for cancers associated with the over-activation of this kinase .

- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation through various mechanisms .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cancer progression, particularly B-Raf kinase .

- Disruption of Bacterial Cell Function : Its antimicrobial activity may stem from interference with bacterial cell wall synthesis or function.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

These results indicate that the compound exhibits promising antibacterial activity comparable to established antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits B-Raf kinase activity. A notable study reported:

- B-Raf Inhibition : The compound showed a significant reduction in B-Raf kinase activity by up to 70% at concentrations around 10 μM .

This inhibition is crucial for developing treatments for melanoma and other cancers driven by B-Raf mutations.

Q & A

Q. Which in vitro models are suitable for assessing BRAF inhibitory activity?

- Cell Lines : Use BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28) to evaluate IC₅₀ values. Compare against wild-type BRAF models to assess selectivity .

- Kinase Assays : Employ biochemical assays with recombinant BRAF V600E kinase, measuring ATP competition via fluorescence polarization or radiometric methods . Dose-response curves (0.1–10 µM) are typical, with vemurafenib (PLX4032) as a positive control .

Q. How do researchers optimize solvent conditions for in vitro assays?

- Solvent Selection : DMSO is preferred due to high solubility (up to 100 mM). Avoid aqueous buffers without surfactants, as solubility drops below 1 mg/mL .

- Working Concentration : Dilute stock solutions to ≤0.1% DMSO in cell culture media to minimize solvent toxicity. Pre-test solvent effects on cell viability .

Advanced Research Questions

Q. What structural features enhance BRAF V600E binding affinity and reduce off-target effects?

- Key Modifications :

- The 7-azaindole core (in PLX4032/PLX4720) is critical for binding to the BRAF ATP pocket. Substitutions at the 5-position (e.g., 4-chlorophenyl in PLX4032) improve potency .

- Fluorination at the 2,4-positions on the phenyl ring enhances metabolic stability and selectivity .

Q. How can combination therapies address resistance to BRAF inhibitors?

- Mechanistic Insights : Resistance often arises via MAPK pathway reactivation (e.g., MEK upregulation). Combine with MEK inhibitors (e.g., trametinib) or anti-AXL antibody-drug conjugates (e.g., ADC Therapeutics’ Formula XXVI) to synergize apoptosis .

- Experimental Design : Use patient-derived xenograft (PDX) models to test dual-therapy efficacy. Monitor tumor regression and survival endpoints, as in the BRIM-3 trial (84% 6-month survival for vemurafenib vs. 64% for dacarbazine) .

Q. What pharmacokinetic models predict bioavailability and tissue distribution?

- In Vivo Models : Administer the compound orally (960 mg twice daily in humans) and measure plasma half-life, Cmax, and tissue penetration via LC-MS/MS .

- CYP Metabolism : Assess hepatic clearance using human liver microsomes. Monitor metabolites (e.g., sulfone or hydroxylated derivatives) for toxicity .

Data Contradictions and Resolutions

- CAS Number Variability : this compound is cited under multiple CAS numbers (e.g., 918504-65-1 for PLX4032 vs. 918505-84-7 for PLX4720). These correspond to structural variants with differing substituents (e.g., 4-chlorophenyl vs. 5-chloro-7-azaindole) . Researchers must verify the exact structure via NMR or X-ray crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.